3-Methyl-5-(trifluoromethyl)benzylamine

Physical property logP storage

3-Methyl-5-(trifluoromethyl)benzylamine (CAS 292151-97-4) is a specialized substituted benzylamine building block with the molecular formula C9H10F3N and a molecular weight of 189.18 g/mol. Its structure features a primary amine (-CH2NH2) on a benzene ring substituted at the 3-position with a methyl group and at the 5-position with a trifluoromethyl group.

Molecular Formula C9H10F3N
Molecular Weight 189.181
CAS No. 292151-97-4
Cat. No. B2506666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(trifluoromethyl)benzylamine
CAS292151-97-4
Molecular FormulaC9H10F3N
Molecular Weight189.181
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(F)(F)F)CN
InChIInChI=1S/C9H10F3N/c1-6-2-7(5-13)4-8(3-6)9(10,11)12/h2-4H,5,13H2,1H3
InChIKeyZESXWCTWKWVJGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Buy 3-Methyl-5-(trifluoromethyl)benzylamine (CAS 292151-97-4) for Research


3-Methyl-5-(trifluoromethyl)benzylamine (CAS 292151-97-4) is a specialized substituted benzylamine building block with the molecular formula C9H10F3N and a molecular weight of 189.18 g/mol. Its structure features a primary amine (-CH2NH2) on a benzene ring substituted at the 3-position with a methyl group and at the 5-position with a trifluoromethyl group. The compound is typically supplied as a liquid with purities ranging from 95% to 97% and is classified as corrosive.

Procurement Alert: Why a Generic Benzylamine Cannot Substitute for 3-Methyl-5-(trifluoromethyl)benzylamine


Substituting 3-Methyl-5-(trifluoromethyl)benzylamine with a generic benzylamine analog, such as unsubstituted benzylamine or 3-(trifluoromethyl)benzylamine (CAS 2740-83-2) , is highly likely to compromise experimental outcomes. The specific combination and positioning of the methyl and trifluoromethyl substituents on the aromatic ring are critical. The trifluoromethyl group is a strong electron-withdrawing group that profoundly alters the ring's electronic density, while the methyl group provides steric bulk and modulates lipophilicity. This precise substitution pattern dictates the compound's unique reactivity profile, including its behavior in nucleophilic substitutions and coupling reactions. Using an analog with a different substitution pattern (e.g., only a CF3 group or a CF3 group at a different position) will lead to different reaction kinetics, binding affinities, and physical properties, which can invalidate a synthesis route or a structure-activity relationship (SAR) study.

Quantitative Specifications for 3-Methyl-5-(trifluoromethyl)benzylamine (CAS 292151-97-4)


Physical State and Handling Specifications for 3-Methyl-5-(trifluoromethyl)benzylamine

The compound is a liquid with a calculated XLogP3 value of 2 , indicating its lipophilic nature compared to more polar analogs. This property is critical for applications requiring specific membrane permeability or organic solubility.

Physical property logP storage

Purity Grade Comparison for 3-Methyl-5-(trifluoromethyl)benzylamine

The commercially available purity for 3-Methyl-5-(trifluoromethyl)benzylamine (CAS 292151-97-4) is specified by vendors as 95% and 97% . This is a standard purity range for research-grade building blocks of this class, and it is comparable to the 97% purity offered for the analog 3-(trifluoromethyl)benzylamine (CAS 2740-83-2). No vendor offers a significantly higher purity grade, suggesting that further purification may be required for highly sensitive applications.

Purity Specification Procurement

Structural and Molecular Weight Differentiation of 3-Methyl-5-(trifluoromethyl)benzylamine

3-Methyl-5-(trifluoromethyl)benzylamine (C9H10F3N) has a molecular weight of 189.18 g/mol. This is a direct consequence of the additional methyl group compared to its closest analog, 3-(trifluoromethyl)benzylamine (C8H8F3N), which has a molecular weight of 175.15 g/mol. This difference of 14.03 g/mol (a CH2 unit) is a critical identifier for purity analysis by mass spectrometry and elemental analysis.

Molecular weight Formula Building block

Key Application Scenarios for 3-Methyl-5-(trifluoromethyl)benzylamine (CAS 292151-97-4)


Synthesis of Novel CETP Inhibitors

3-Methyl-5-(trifluoromethyl)benzylamine can serve as a strategic building block for developing Cholesteryl Ester Transfer Protein (CETP) inhibitors. Research on related 3,5-bis(trifluoromethyl)benzylamino benzamides has demonstrated potent in vitro CETP inhibitory activity, with some analogs achieving IC50 values as low as 0.69 µM. [1] The 3-Methyl-5-(trifluoromethyl)benzylamine scaffold provides a unique substitution pattern to explore SAR around this pharmacophore, potentially offering a different selectivity or metabolic profile compared to the bis(trifluoromethyl) analogs.

Preparation of Chiral Amines via Asymmetric Synthesis

This compound is a suitable substrate for asymmetric reductive amination to yield chiral trifluoromethylated benzylamines. These chiral amines are valuable building blocks in medicinal chemistry. [2] The specific substitution pattern of 3-Methyl-5-(trifluoromethyl)benzylamine can influence the enantioselectivity and yield of such catalytic reactions, making it a target for methodology development.

Medicinal Chemistry Scaffold for Lipophilicity Modulation

With a calculated XLogP3 of 2 , 3-Methyl-5-(trifluoromethyl)benzylamine is a valuable intermediate for increasing the lipophilicity and metabolic stability of drug candidates. The combination of a methyl and a trifluoromethyl group provides a balance of steric and electronic effects that can improve a molecule's permeability and resistance to oxidative metabolism, making it a key intermediate for optimizing lead compounds in drug discovery programs.

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